molecular formula C10H14N2 B1376706 4-(Pyrrolidin-3-ylmethyl)pyridine CAS No. 1316223-46-7

4-(Pyrrolidin-3-ylmethyl)pyridine

Cat. No.: B1376706
CAS No.: 1316223-46-7
M. Wt: 162.23 g/mol
InChI Key: WTVBBPJVZRTQLZ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-ylmethyl)pyridine is a heterocyclic compound with a pyridine ring substituted at the 4-position by a pyrrolidin-3-ylmethyl group. The pyrrolidine moiety contributes to its three-dimensional shape and potential interactions with biological targets. This scaffold has garnered interest in drug discovery due to its versatility and potential for developing biologically active compounds .


Synthesis Analysis

  • Functionalization of Preformed Pyrrolidine Rings : This approach involves modifying pre-existing pyrrolidine rings, such as proline derivatives, to introduce the desired substituents .

Scientific Research Applications

Synthesis of Anticancer Compounds

4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a derivative of 4-(Pyrrolidin-3-ylmethyl)pyridine, is a critical intermediate in the synthesis of small molecule anticancer drugs. Its synthesis, involving acetal, nucleophilic, and hydrolysis reactions, yields compounds that show promise in cancer treatment, particularly for breast, lymphoma, and colon cancers (Zhang et al., 2018).

Pyrrolidines in Medicinal Chemistry

Pyrrolidines, like this compound, are essential in medicinal chemistry. They are used in various medical applications, including as components in drugs and agrochemical substances. Their study is crucial for developing new therapeutic agents (Żmigrodzka et al., 2022).

Intercalating Nucleic Acids

N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a compound related to this compound, has been synthesized for use in intercalating nucleic acids (INAs). These INAs show potential for destabilizing DNA/RNA duplexes, which can be utilized in gene regulation and therapy (Filichev & Pedersen, 2003).

Synthesis of Highly Functionalized Compounds

The synthesis of 4-(Pyridin-2-ylmethyl)-2-aminopyrroles, closely related to this compound, through a multi-component tether catalysis demonstrates the versatility of pyridinylmethyl compounds in producing a variety of functionally diverse molecules. This versatility is significant for the synthesis of compounds found in nature (Li et al., 2019).

Antibacterial Activity

Certain derivatives of this compound exhibit potent antibacterial activity against various bacterial strains. This highlights the potential of these compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Catalyst in Chemical Reactions

4-(Pyrrolidin-1-yl)pyridine has been used as a catalyst in the deconjugative esterification of certain acids, demonstrating its utility in facilitating chemical transformations (Sano et al., 2006).

Biochemical Analysis

Biochemical Properties

4-(Pyrrolidin-3-ylmethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a base catalyst in organic reactions, which is attributed to its high basicity (pKa = 9.58) compared to other similar compounds . This compound can interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmission processes . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the activity of metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function . For example, its interaction with acetylcholinesterase inhibits the enzyme’s activity, leading to increased levels of acetylcholine in synaptic clefts . This compound can also affect gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression patterns . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory by modulating neurotransmitter levels . At higher doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of key metabolites . The compound’s interaction with cofactors such as NAD+ and FAD can also influence its metabolic fate and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the brain and liver . This distribution pattern is important for understanding its pharmacokinetics and potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity by directing it to specific cellular compartments . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-(pyrrolidin-3-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h1-2,4-5,10,12H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVBBPJVZRTQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316223-46-7
Record name 4-[(pyrrolidin-3-yl)methyl]pyridine
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